molecular formula C17H22N4OS B11039197 N-isopropyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

N-isopropyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11039197
M. Wt: 330.4 g/mol
InChI Key: WPFBSCACUIQYGB-UHFFFAOYSA-N
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Description

N-(PROPAN-2-YL)-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a pyridazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(PROPAN-2-YL)-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyridazine intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(PROPAN-2-YL)-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the pyridazine ring yields dihydropyridazines.

Scientific Research Applications

N-(PROPAN-2-YL)-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(PROPAN-2-YL)-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: Similar in structure but lacks the thiophene ring.

    Benzo[b]thiophene: Contains a thiophene ring fused with a benzene ring, but lacks the piperidine and pyridazine rings.

Uniqueness

N-(PROPAN-2-YL)-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, a pyridazine ring, and a thiophene ring

Properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4 g/mol

IUPAC Name

N-propan-2-yl-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H22N4OS/c1-12(2)18-17(22)13-7-9-21(10-8-13)16-6-5-14(19-20-16)15-4-3-11-23-15/h3-6,11-13H,7-10H2,1-2H3,(H,18,22)

InChI Key

WPFBSCACUIQYGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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